molecular formula C9H21FO6P2 B7853550 Phosphonic acid,P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester

Phosphonic acid,P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester

Cat. No.: B7853550
M. Wt: 306.21 g/mol
InChI Key: CUUFRGSKZDJQKW-UHFFFAOYSA-N
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Description

Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester (hereafter referred to by its full IUPAC name) is a fluorinated organophosphorus compound characterized by a fluoromethylene (-CF$_2$-) bridge connecting two phosphorus atoms, each substituted with two ethyl ester groups. Its tetrahedral geometry at phosphorus centers allows for diverse applications in materials science and industrial chemistry, though its synthesis and behavior relative to analogous compounds require detailed examination.

Properties

IUPAC Name

1-[[diethoxyphosphoryl(fluoro)methyl]-ethoxyphosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21FO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUFRGSKZDJQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(F)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21FO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78715-56-7
Record name P,P,P′,P′-Tetraethyl P,P′-(fluoromethylene)bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78715-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester (CAS No. 78715-56-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C9H21FO6P2
  • Molecular Weight : 306.21 g/mol
  • CAS Number : 78715-56-7

The compound features a fluoromethylene group, which is known to influence its biological properties significantly. The presence of fluorine can enhance the lipophilicity and metabolic stability of phosphonic acids, making them suitable candidates for drug development.

Phosphonic acids often exhibit their biological activities through interactions with enzymes and receptors. The fluoromethylene group may affect the binding affinity and selectivity of these interactions. For instance, studies on related phosphonates have shown that they can inhibit key enzymes involved in various metabolic pathways, including those associated with parasitic infections.

Antiparasitic Activity

Research indicates that compounds structurally related to phosphonic acid, P,P'-(fluoromethylene)bis-, have shown significant antiparasitic activity. A study focused on α-fluorinated bisphosphonic acids demonstrated potent inhibitory effects against Trypanosoma cruzi and Toxoplasma gondii. Specifically, one derivative exhibited an IC50 value of 30 nM against T. gondii farnesyl pyrophosphate synthase (FPPS), highlighting the potential for fluorinated bisphosphonates in treating parasitic infections .

Inhibitory Effects on Enzymatic Activity

The compound's biological activity may be attributed to its ability to inhibit specific enzymes. For example, related phosphonates have been shown to inhibit FPPS, an enzyme critical for the survival of certain parasites. The inhibition of FPPS leads to impaired growth of T. gondii tachyzoites .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study evaluated various bisphosphonates against T. gondii FPPS, revealing that compounds with longer aliphatic chains exhibited enhanced activity at nanomolar concentrations. This suggests that structural modifications can optimize their efficacy .
  • Synthesis and Characterization :
    • The synthesis of phosphonic acid derivatives often involves complex chemical reactions such as the Horner–Wadsworth–Emmons reaction, which allows for the introduction of functional groups that enhance biological activity .
  • Fluorination Effects :
    • Fluorination has been shown to increase the acidity of the hydrogen atom bonded at C-1 in bisphosphonates, resulting in a less reactive conjugate base but potentially improving the overall pharmacological profile .

Data Summary Table

Compound NameTarget OrganismIC50 (nM)Mechanism
1-Fluorononylidene-1,1-bisphosphonic acidToxoplasma gondii30Inhibition of FPPS
RisedronateToxoplasma gondii74Inhibition of FPPS
BenznidazoleTrypanosoma cruzi2768Unknown mechanism

Scientific Research Applications

Biological Applications

1. Enzyme Inhibition

One of the most promising applications of phosphonic acids is their role as enzyme inhibitors. For instance, derivatives of fluorinated bisphosphonic acids have shown potent inhibitory effects against key enzymes involved in parasitic diseases. Specifically, α-fluorinated-1,1-bisphosphonic acids have been synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated significant inhibition of farnesyl pyrophosphate synthase (FPPS), an essential enzyme for the survival of the parasite .

2. PET Imaging

Recent studies have explored the use of phosphonic acid derivatives in positron emission tomography (PET) imaging. The ability to label these compounds with radioactive fluorine isotopes allows for their application in imaging techniques that can help visualize biological processes in vivo. For example, tetraethyl (fluoromethylene)bis(phosphonate) has been successfully radiofluorinated, yielding compounds suitable for PET imaging with promising radiochemical yields .

3. Anticancer Activity

Phosphonic acid derivatives also exhibit potential anticancer properties. Research indicates that certain phosphonate compounds can affect cancer cell proliferation by mimicking natural phosphate substrates and interfering with metabolic pathways critical for tumor growth. The structural modifications of these compounds are being investigated to enhance their selectivity and potency against specific cancer types .

Case Studies

Study Application Findings
Study on α-fluorinated bisphosphonatesAntiparasitic activityDemonstrated IC50 values in the nanomolar range against T. gondii FPPS .
Nucleophilic fluorination studyPET imagingAchieved high radiochemical yields for [18F]-labeled bisphosphonates suitable for imaging .
Anticancer researchCancer cell proliferationIdentified structural analogs that inhibit growth in various cancer cell lines .

Comparison with Similar Compounds

Structural Comparisons

Tetraisopropyl (difluoromethylene)bis(phosphonate)
  • Structure : Features a -CF$_2$- bridge with isopropyl ester groups (tetraisopropyl ester).
  • Molecular Formula : C${13}$H${28}$F$2$O$6$P$2$ vs. the target compound’s likely formula of C$9$H${20}$F$2$O$6$P$2$ (assuming ethyl esters).
  • Key Differences : Bulkier isopropyl esters reduce solubility in polar solvents compared to ethyl esters. The molecular weight (380.305 g/mol) is higher, impacting volatility and diffusion rates .
Phosphonic acid, P,P',P''-[1,3,5-benzenetriyltris(methylene)]tris-, hexaethyl ester
  • Structure : A benzene core linked to three phosphorus atoms via methylene groups, each with two ethyl esters.
  • Molecular Formula : C${21}$H${39}$O$9$P$3$.
  • Key Differences : The aromatic core enhances rigidity and thermal stability, while multiple phosphorus centers broaden applications in corrosion inhibition and coordination chemistry .
Phosphoric acid, P,P'-1,4-phenylene P,P,P',P'-tetraphenyl ester
  • Structure : A phenylene (-C$6$H$4$-) bridge with phenyl ester groups.
  • Molecular Formula : C${39}$H${34}$O$8$P$2$.
  • Key Differences : Phenyl esters increase hydrophobicity (logP = 7.46) and flame-retardant efficiency due to aromatic char formation .

Physicochemical Properties

Solubility and logP
  • The target compound’s ethyl esters likely grant higher solubility in organic solvents (e.g., acetone, toluene) compared to bulkier isopropyl or phenyl esters. For example, phosphonic acid esters with piperazine bridges exhibit solubilities of 0.1–2.5 mol/L in acetone at 343 K .
  • logP values for aromatic phosphonic acids are ~0.7–1.7, but esterification increases hydrophobicity. Ethyl esters may reduce logP by ~1 unit compared to phenyl esters .
Thermal Stability
  • Fluorine’s electronegativity stabilizes the target compound against thermal degradation. Similar fluoromethylene-bridged compounds show decomposition temperatures exceeding 300°C, outperforming non-fluorinated analogs .
  • In contrast, tetraphenyl esters (e.g., CAS 5945-33-5) exhibit char yields >20% at 700°C, highlighting superior flame retardancy .
Spectroscopic Characteristics
  • $^{19}$F NMR shifts for fluoromethylene bridges typically range from −110 to −120 ppm, distinct from other fluorine-containing groups (e.g., −CF$_3$ at −60 ppm) .
  • $^{31}$P NMR signals for ethyl esters appear upfield (~20–25 ppm) compared to phenyl esters (~25–30 ppm) due to electron-donating effects .
Flame Retardancy
  • The fluoromethylene bridge in the target compound may release fluorine radicals under heat, interrupting combustion cycles. This mechanism differs from phenyl ester-containing compounds, which rely on aromatic char formation .
  • Comparative studies show phosphonic acid esters with piperazine bridges achieve limiting oxygen indices (LOI) >30%, suggesting the target compound could perform similarly .
Corrosion Inhibition
  • Hexaethyl esters with benzene cores (e.g., CAS 6566-57-0) inhibit metal corrosion via chelation. The target compound’s fluorine may enhance this by forming stable metal-fluoride layers .

Preparation Methods

Fluorination of Tetraethyl 1-Methylene-1,1-bisphosphonate

A primary route involves fluorinating a pre-synthesized methylene-bridged bisphosphonate tetraethyl ester. In this method, tetraethyl 1-methylene-1,1-bisphosphonate is treated with fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor® in anhydrous methylene chloride. The reaction proceeds via nucleophilic substitution, replacing the methylene hydrogen with fluorine.

Reaction Conditions :

  • Solvent : Anhydrous CH₂Cl₂

  • Temperature : 0–25°C

  • Reagent : DAST (1.2–2.0 equivalents)

  • Yield : 50–65%

Mechanistic Insight :
The fluorination proceeds through an intermediate fluorophosphonium ion, which abstracts a proton from the methylene group, followed by fluoride attack to form the fluoromethylene bridge. Side products, such as gem-difluorinated species, are minimized by controlling stoichiometry and reaction time.

Esterification of Bisphosphonic Acid Precursors

Selective Diesterification Using Triethyl Orthoacetate

Bisphosphonic acid precursors can be fully esterified using triethyl orthoacetate as an alkoxy donor. This method, adapted from selective esterification protocols, enables high-yield conversion of the bisphosphonic acid into its tetraethyl ester.

Procedure :

  • Substrate : (Fluoromethylene)bisphosphonic acid (1 equivalent)

  • Reagent : Triethyl orthoacetate (30 equivalents)

  • Conditions : 90°C, 24 hours, solvent-free

  • Yield : 85–92%

Key Observations :

  • Excess orthoester ensures complete esterification.

  • Temperature control prevents decomposition of the fluoromethylene group.

  • The method is scalable for industrial production.

Catalytic Condensation Using Dialkyl Phosphites

Reaction of Diethyl Phosphite with Fluorinated Dicarboxylic Esters

Adapting a patent-published method for phosphonosuccinic acid esters, diethyl phosphite reacts with fluorinated ethenedicarboxylate diethyl esters under catalytic conditions. For example, fluorinated maleate diethyl ester undergoes a Michaelis-Arbuzov-like reaction with diethyl phosphite.

Catalytic System :

  • Catalyst : Sodium ethoxide (5 mol%)

  • Solvent : Neat (no solvent)

  • Temperature : 70–100°C

  • Yield : 75–80%

Mechanism :
The base catalyst deprotonates diethyl phosphite, generating a nucleophilic phosphite anion that attacks the fluorinated dicarboxylic ester. Sequential alkoxy group transfers form the bisphosphonate structure.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Disadvantages
FluorinationDAST, CH₂Cl₂0–25°C, anhydrous50–65%Direct fluorination; minimal stepsLow yield; side products
EsterificationTriethyl orthoacetate90°C, solvent-free85–92%High yield; scalableRequires bisphosphonic acid precursor
Catalytic condensationDiethyl phosphite, NaOEt70–100°C, neat75–80%One-pot synthesis; industrial viabilityLimited fluorinated starting materials

Optimization Strategies and Industrial Scalability

Microwave-Assisted Fluorination

Microwave irradiation (100–150°C, 30 minutes) enhances fluorination efficiency, improving yields to 70–75% while reducing reaction time.

Continuous Flow Esterification

Adapting the esterification method to continuous flow reactors with triethyl orthoacetate enables throughputs of 1–5 kg/day, achieving 90% conversion with automated purification .

Q & A

Basic: What are the optimal synthetic routes for preparing Phosphonic acid,P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester, and what key reaction parameters influence yield?

Answer:
The compound is synthesized via phosphonate esterification and fluoromethylene bridge formation. Key methods include:

  • McKenna’s reaction : Hydrolysis of dialkyl phosphonates using bromotrimethylsilane (BTMS) followed by methanolysis, achieving >90% yield under anhydrous conditions .
  • Nucleophilic substitution : Reacting tetraethyl pyrophosphite with fluoromethylating agents (e.g., CH₂F₂) in the presence of a base (e.g., triethylamine) at 60–80°C .
    Critical parameters :
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance fluoromethylene insertion.
  • Catalyst purity : Trace water reduces yield by promoting premature hydrolysis.
  • Temperature control : Exceeding 80°C leads to side reactions (e.g., defluorination) .

Basic: Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C/³¹P NMR confirms ester group integrity (δ ~1.3 ppm for ethyl CH₃, δ ~125 ppm for ³¹P) and fluoromethylene bridging (¹⁹F NMR δ -150 to -160 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) resolves ester hydrolysis byproducts. MS/MS fragmentation identifies molecular ions (e.g., [M+H]⁺ m/z 450–470) .
  • X-ray crystallography : Resolves fluoromethylene geometry and P-O bond angles (typically 109.5° for tetrahedral phosphorus) .

Advanced: How does the fluoromethylene bridge impact the compound’s coordination chemistry and proton conductivity in polymer membranes?

Answer:
The fluoromethylene group enhances proton conductivity in fuel cell membranes via:

  • Electron-withdrawing effects : Fluorine’s electronegativity stabilizes conjugate bases, facilitating proton hopping (Grotthuss mechanism) .
  • Hydrophobic domains : Fluorine-rich regions reduce water swelling in sulfonated poly(ether ether ketone) (SPEEK) membranes, maintaining mechanical stability at 80°C .
    Experimental validation :
  • Electrochemical impedance spectroscopy (EIS) shows conductivity of 0.08 S/cm at 80°C in hydrated membranes .
  • Molecular dynamics simulations reveal fluoromethylene-induced nanophase separation, improving H⁺ transport .

Advanced: What computational modeling approaches are used to predict the interaction mechanisms of this phosphonic acid ester with biological enzymes?

Answer:

  • Docking studies : AutoDock Vina simulates binding to alkaline phosphatase active sites, showing competitive inhibition (ΔG ~-8.5 kcal/mol) due to P=O mimicking phosphate groups .
  • Ab initio MD : Quantum mechanics/molecular mechanics (QM/MM) models reveal transition states for ester hydrolysis, identifying Ser/His catalytic triads in hydrolases .
    Key findings :
  • Steric effects : Tetraethyl esters hinder enzyme access compared to methyl analogs (IC₅₀: 12 μM vs. 2 μM) .
  • Free energy calculations : Predict ~40% lower hydrolysis rates in human serum vs. bacterial phosphatases .

Advanced: What are the observed contradictions in thermal stability data across different polymeric matrices incorporating this compound, and how can they be resolved?

Answer:
Contradictions :

  • In polybenzimidazole (PBI) blends, TGA shows decomposition at 410°C vs. 287°C in polysulfone matrices .
    Resolution strategies :
  • Matrix interaction analysis : FT-IR detects P-O-P anhydride linkages in PBI blends, which delay degradation .
  • Controlled humidity testing : At 60% RH, phosphonic acid ester-PBI membranes show 20% weight loss by 300°C due to hydrolytic instability, contrasting with dry conditions .
    Recommendations :
  • Use inert fillers (e.g., SiO₂ nanoparticles) to suppress anhydride formation in polysulfone .

Advanced: How do hydrolysis conditions affect the conversion efficiency of the tetraethyl ester to the active phosphonic acid form in aqueous environments?

Answer:

  • Acidic hydrolysis (HCl, 6M) : Achieves 95% conversion at 100°C in 24 hours but causes defluorination (~15% yield loss) .
  • Enzymatic hydrolysis (phosphatases) : pH 7.4, 37°C yields 70% phosphonic acid in 48 hours with retained fluoromethylene integrity .
    Optimization :
  • Microwave-assisted hydrolysis : Reduces time to 2 hours (80% yield) with 0.1M H₂SO₄ at 120°C .
  • Surfactant additives : Tween-80 improves ester solubility, boosting enzymatic conversion to 85% .

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